Riboflavina fosfato sódico

Descripción general

Descripción

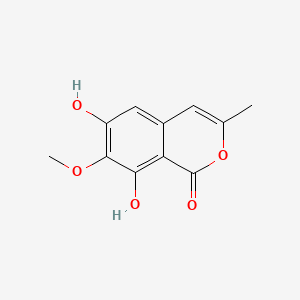

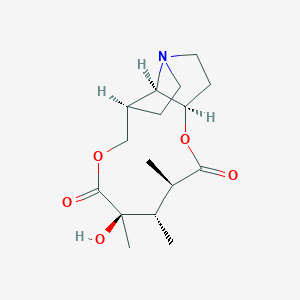

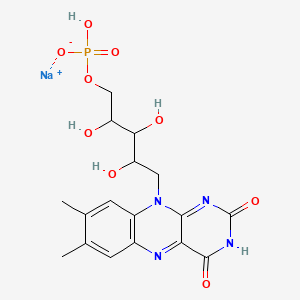

Riboflavin sodium phosphate is a ribitol phosphate and a vitamin B2. It is functionally related to a riboflavin.

A coenzyme for a number of oxidative enzymes including NADH DEHYDROGENASE. It is the principal form in which RIBOFLAVIN is found in cells and tissues.

Aplicaciones Científicas De Investigación

Tinte y modificación multifuncional de la tela de seda

El fosfato de riboflavina sódico se ha utilizado en el teñido y la modificación multifuncional de la tela de seda . La tela de seda proteica se puede dotar de un color amarillo brillante y multifuncionalidad . El pH y la concentración de la solución de fosfato de riboflavina sódico son factores críticos para el teñido y la modificación multifuncional .

Rendimiento fotocrómico

Una de las características más distintivas de la tela de seda modificada es su rendimiento fotocrómico . La tela de seda teñida se convierte en verde fluorescente del amarillo original bajo una lámpara ultravioleta de 365 nm .

Propiedades antibacterianas

La tela de seda modificada exhibe buenas propiedades antibacterianas con una alta tasa de inhibición del 92% para Escherichia coli .

Retardancia de llama

La retardancia de llama de la tela de seda se mejora significativamente después de la modificación con fosfato de riboflavina sódico . La longitud dañada de la tela de seda modificada con un 40% de fosfato de riboflavina sódico en peso fue inferior a 10.4 cm y superó la clasificación B 1 .

Propiedades fotosensibilizantes

La riboflavina, una vitamina B2 soluble en agua, posee propiedades biológicas y fisicoquímicas únicas . Sus propiedades fotosensibilizantes lo hacen adecuado para diversas aplicaciones biológicas, como la inactivación de patógenos y la terapia fotodinámica .

Terapia fotodinámica

La riboflavina y sus derivados son fotosensibilizadores potenciales en el tratamiento fotodinámico de los cánceres de piel . La efectividad de la riboflavina como fotosensibilizador se ve obstaculizada por su degradación al exponerse a la luz .

Aplicaciones analíticas

El fosfato de riboflavina sódico es adecuado para su uso en varias aplicaciones analíticas, que incluyen, entre otras, las pruebas de liberación farmacéutica, el desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos, las pruebas de control de calidad de alimentos y bebidas, y otros requisitos de calibración .

Administración in vivo en córneas de rata

El fosfato de riboflavina sódico se ha utilizado para evaluar su administración in vivo en córneas de rata .

Mecanismo De Acción

Target of Action

Riboflavin Sodium Phosphate, also known as Flavin Mononucleotide (FMN), is a coenzyme for a number of oxidative enzymes, including NADH Dehydrogenase . It is the principal form in which riboflavin is found in cells and tissues .

Mode of Action

Riboflavin Sodium Phosphate plays a crucial role in energy metabolism and cellular respiration. It is involved in the activation of pyridoxine and conversion of tryptophan to niacin . It is essential for the formation of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are involved in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development .

Biochemical Pathways

Riboflavin Sodium Phosphate regulates a diverse array of biochemical pathways. These include mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . It is also involved in the de novo biosynthetic pathway of riboflavin in certain bifidobacterial species .

Pharmacokinetics

Riboflavin Sodium Phosphate is readily absorbed from the upper gastrointestinal (GI) tract, and its absorption rate increases with food . It is metabolized in the liver .

Result of Action

The molecular and cellular effects of Riboflavin Sodium Phosphate’s action are significant. It serves as a signaling molecule in bacterial quorum sensing and bacterium-plant interactions, while intermediates of the riboflavin biosynthesis pathway are also involved in host-microbe signaling . It plays an essential role as a cofactor of enzymes in diverse biochemical reactions .

Action Environment

The action, efficacy, and stability of Riboflavin Sodium Phosphate can be influenced by various environmental factors. For instance, riboflavin is sensitive to light, and its effectiveness as a photosensitizer can be hindered by its degradation upon exposure to light . Furthermore, the richest natural sources of riboflavin are meat, fish and fowl, eggs, dairy products, green vegetables, mushrooms, and almonds . Therefore, dietary habits and exposure to light can significantly impact the action of Riboflavin Sodium Phosphate.

Análisis Bioquímico

Biochemical Properties

Riboflavin Sodium Phosphate metabolizes into two coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). It also undergoes photodegradation primarily to 7,8-Dimethylalloxazine (Lumichrome) . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase, and as a cofactor in biological blue-light photoreceptors .

Cellular Effects

The effects of Riboflavin Sodium Phosphate on cells and cellular processes are complex and multifaceted. As a crucial component of the FAD and FMN coenzymes, it plays a vital role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Riboflavin Sodium Phosphate exerts its effects through its role as a cofactor for various enzymes. It participates in binding interactions with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Dosage Effects in Animal Models

The effects of Riboflavin Sodium Phosphate can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Riboflavin Sodium Phosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Riboflavin Sodium Phosphate within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of Riboflavin Sodium Phosphate and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

Número CAS |

130-40-5 |

|---|---|

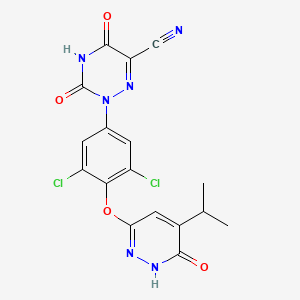

Fórmula molecular |

C17H21N4NaO9P |

Peso molecular |

479.3 g/mol |

Nombre IUPAC |

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/t11-,12+,14-;/m0./s1 |

Clave InChI |

WXEASYCOEACRIK-BMZHGHOISA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na] |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na] |

Apariencia |

Solid powder |

| 22251-85-0 130-40-5 |

|

Descripción física |

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

22251-85-0 |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Flavin Mononucleotide Flavin Mononucleotide Disodium Salt Flavin Mononucleotide Monosodium Salt Flavin Mononucleotide Monosodium Salt, Dihydrate Flavin Mononucleotide Sodium Salt FMN Mononucleotide, Flavin Mononucleotide, Riboflavin Phosphate, Sodium Riboflavin Riboflavin 5' Monophosphate Riboflavin 5' Phosphate Riboflavin 5'-Monophosphate Riboflavin 5'-Phosphate Riboflavin Mononucleotide Riboflavin Phosphate, Sodium Sodium Riboflavin Phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.